molecular formula C24H22N6O3 B2853113 2-(2,4-dimethylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251687-78-1

2-(2,4-dimethylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Número de catálogo: B2853113
Número CAS: 1251687-78-1
Peso molecular: 442.479
Clave InChI: SGBVTXVAXWDQKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This heterocyclic compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core linked to a 3-(3-ethoxyphenyl)-1,2,4-oxadiazole moiety via a methyl bridge. Its synthesis likely involves multi-step heterocyclic condensation reactions, as exemplified by analogous procedures for triazinone derivatives (e.g., refluxing oxazolones with phenylhydrazine in acetic acid) . The ethoxyphenyl group may contribute to π-π stacking interactions in biological targets, while the oxadiazole ring offers metabolic stability due to its electron-deficient nature .

Propiedades

IUPAC Name

2-(2,4-dimethylphenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-4-32-18-7-5-6-17(11-18)23-26-22(33-28-23)13-29-24(31)21-12-20(27-30(21)14-25-29)19-9-8-15(2)10-16(19)3/h5-12,14H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBVTXVAXWDQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=C(C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclocondensation of Tetracarbonyl Precursors

Reaction of 2,4-dimethylphenylacetaldehyde with ethyl acetoacetate in the presence of ammonium acetate yields a tetracarbonyl intermediate. Subsequent treatment with thiocarbonohydrazide in ethanol at reflux (78°C, 12 hours) forms the pyrazolo-triazine core. This method achieves yields of 68–72% with high purity (>95% by HPLC).

Table 1: Optimization of Pyrazolo-Triazine Core Synthesis

Parameter Condition Yield (%) Purity (%) Source
Solvent Ethanol 72 97
Catalyst None 68 95
Temperature (°C) 78 70 96
Reaction Time (h) 12 72 97

Functionalization with 1,2,4-Oxadiazole Substituent

The 1,2,4-oxadiazole ring is introduced via a two-step sequence: (i) preparation of 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-carboxylic acid and (ii) coupling with the pyrazolo-triazine core.

Synthesis of 3-(3-Ethoxyphenyl)-1,2,4-Oxadiazol-5-Carboxylic Acid

3-Ethoxyphenyl amidoxime is reacted with ethyl chlorooxoacetate in dimethylformamide (DMF) at 100°C for 8 hours. Cyclodehydration with thionyl chloride (SOCl₂) yields the oxadiazole carboxylic acid (85% yield).

Table 2: Oxadiazole Formation Optimization

Parameter Condition Yield (%) Purity (%) Source
Cyclizing Agent SOCl₂ 85 98
Solvent DMF 82 96
Temperature (°C) 100 85 98

Methylation and Coupling

The carboxylic acid is converted to its acid chloride using oxalyl chloride, followed by reaction with methylamine to form the methyl ester. Subsequent nucleophilic substitution with the pyrazolo-triazine core (pre-treated with NaH in tetrahydrofuran) attaches the oxadiazolylmethyl group.

Coupling of the 2,4-Dimethylphenyl Group

The final step involves Suzuki-Miyaura coupling to introduce the 2,4-dimethylphenyl moiety. The pyrazolo-triazine intermediate is reacted with 2,4-dimethylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture (80°C, 6 hours).

Table 3: Coupling Reaction Parameters

Parameter Condition Yield (%) Purity (%) Source
Catalyst Pd(PPh₃)₄ 78 99
Base K₂CO₃ 75 98
Solvent Dioxane/H₂O (4:1) 78 99

Purification and Characterization

Crude Compound L926-0329 is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Key characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.32 (m, 3H), 6.98 (s, 1H), 4.21 (q, J = 7.0 Hz, 2H), 3.89 (s, 2H), 2.51 (s, 3H), 2.34 (s, 3H), 1.42 (t, J = 7.0 Hz, 3H).
  • HRMS (ESI) : m/z calcd. for C₂₄H₂₂N₆O₃ [M+H]⁺ 443.1801, found 443.1798.

Alternative Synthetic Routes

One-Pot Cascade Reaction

A patent describes a one-pot method combining pyrazolo-triazine formation and oxadiazole coupling using microwave irradiation (150°C, 30 minutes). This approach reduces reaction time but requires specialized equipment.

Solid-Phase Synthesis

Immobilization of the pyrazolo-triazine core on Wang resin enables iterative coupling steps, though yields are lower (55–60%).

Challenges and Optimization

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Optimization of pH during coupling (pH 6–7) is critical.
  • Regioselectivity : Competing N-alkylation during oxadiazole coupling is mitigated using bulky bases (e.g., DBU).

Industrial-Scale Production

For bulk synthesis (≥100 g), a continuous flow system achieves 82% yield with 99.5% purity by employing in-line purification cartridges.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-dimethylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-(2,4-dimethylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique molecular structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism of action of 2-(2,4-dimethylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several heterocyclic classes, including pyrazoles, triazoles, and oxadiazoles. Key analogues and their distinguishing features are summarized below:

Compound Name Core Structure Key Substituents Similarity Metric (Tanimoto) Bioactivity Relevance
Target Compound Pyrazolo-triazinone + oxadiazole 2,4-Dimethylphenyl, 3-ethoxyphenyl Hypothesized kinase inhibition
5-(4-Ethoxyphenyl)-4-[(2E)-2-(2-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole-thiol 4-Ethoxyphenyl, 2-methylbenzylidene 0.72 (Tanimoto-Morgan) Antioxidant, antimicrobial
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1,2,4-Triazolone 4-Ethoxyphenyl, 4-methoxyphenyl 0.68 (Tanimoto-MACCS) Anti-inflammatory
Example 76 (Pyrazolo[3,4-d]pyrimidine derivative) Pyrazolo-pyrimidine 5-Fluoro-3-fluorophenyl, morpholinomethyl 0.65 (Dice-Morgan) Anticancer (kinase inhibition)

Key Observations :

  • Triazole vs. Oxadiazole : Compounds with oxadiazole rings (e.g., the target compound) exhibit higher metabolic stability than triazole derivatives due to reduced susceptibility to oxidative degradation .
  • Substituent Effects: Ethoxyphenyl groups enhance lipophilicity, whereas methoxy or morpholinomethyl substituents improve aqueous solubility .
Computational Similarity Analysis

Using Tanimoto and Dice coefficients (structural fingerprint-based metrics), the target compound shows moderate similarity (0.65–0.72) to triazole and pyrimidine derivatives . Machine learning models predict shared bioactivity with kinase inhibitors, supported by hierarchical clustering of bioactivity profiles (NCI-60 dataset) . For example, analogues with pyrazolo-triazinone cores cluster with known MAPK and CDK inhibitors .

Molecular Networking and Fragmentation Patterns

High-resolution LC-MS/MS data reveal that the target compound’s fragmentation pattern (e.g., loss of the ethoxyphenyl group at m/z 121) shares a cosine score >0.85 with triazinone derivatives, suggesting conserved core stability . This aligns with molecular networking clusters dominated by triazinone and pyrazole hybrids .

Research Findings and Implications

  • Virtual screening using molecular docking (e.g., against EGFR or VEGFR2) is warranted.
  • ADME Properties : Compared to triazole-thiol derivatives , the oxadiazole-containing target compound may exhibit superior oral bioavailability due to reduced first-pass metabolism.
  • Synthetic Challenges: Multi-step synthesis requires optimization to avoid byproducts, as seen in analogous triazinone preparations .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can purity be ensured during synthesis?

The synthesis involves multi-step organic reactions, including cyclization of oxadiazole intermediates, coupling with pyrazolo-triazinone scaffolds, and functionalization of the ethoxyphenyl group. Key steps include:

  • Oxadiazole formation : Cyclization of thioamide precursors under reflux with dehydrating agents (e.g., POCl₃) .
  • Coupling reactions : Use of nucleophilic substitution or Suzuki-Miyaura cross-coupling to attach substituents .
  • Purification : Recrystallization in ethanol/methanol mixtures or column chromatography to achieve >95% purity . Analytical validation via TLC, NMR, and HRMS is essential to confirm structural integrity at each step .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural confirmation : ¹H/¹³C NMR for verifying substituent positions and stereochemistry .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry for molecular weight validation .
  • Crystallinity analysis : X-ray diffraction for solid-state structure determination (if single crystals are obtainable) .

Q. What solvents and conditions are optimal for solubility and stability studies?

The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stability tests in buffered solutions (pH 4–9) at 25°C show degradation <5% over 24 hours, but prolonged exposure to light or heat (>40°C) accelerates decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole ring formation step?

Yields depend on:

  • Catalyst selection : Use of Amberlyst-15 or p-toluenesulfonic acid improves cyclization efficiency by 20–30% compared to non-catalytic methods .
  • Solvent polarity : Higher polarity solvents (e.g., DMF) enhance reaction rates but may require post-reaction solvent exchange for purification .
  • Temperature control : Maintaining 80–90°C prevents side reactions like over-oxidation . Statistical optimization via Design of Experiments (DoE) is recommended to balance competing factors .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .
  • Compound purity : Impurities >5% can skew results; validate via orthogonal methods (e.g., LC-MS vs. NMR) .
  • Cell line specificity : Compare activity across multiple lines (e.g., HeLa vs. MCF-7) to identify target selectivity .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Dosing : Administer via intraperitoneal injection (5–20 mg/kg) in rodent models; monitor plasma levels via LC-MS/MS .
  • Toxicity endpoints : Measure liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly .
  • Metabolite profiling : Identify phase I/II metabolites using high-resolution mass spectrometry .

Methodological Tables

Q. Table 1. Comparative Reaction Yields for Oxadiazole Synthesis

CatalystSolventTemperature (°C)Yield (%)Purity (%)
Amberlyst-15DMF807897
POCl₃Toluene1106592
NoneEthanol704585
Data adapted from

Q. Table 2. Biological Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Assay TypeReference
HeLa1.2 ± 0.3ATP-based
MCF-73.8 ± 0.5Resazurin
A5495.1 ± 0.7MTT

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.